N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
Description
This compound features a tetrahydroquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group at position 1 and a propanamide chain bearing a 4-methoxyphenyl moiety at position 5.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4S/c1-32-22-11-4-18(5-12-22)6-15-25(29)27-21-10-7-19-3-2-16-28(24(19)17-21)33(30,31)23-13-8-20(26)9-14-23/h4-5,7-14,17H,2-3,6,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGUNYPJPKNURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Bischler-Napieralski Reaction
The tetrahydroquinoline scaffold is synthesized from β-phenylethylamine derivatives. A modified Bischler-Napieralski cyclization (Scheme 1) employs phosphoryl chloride (POCl₃) to dehydrate N-acyl-β-phenylethylamines, forming the dihydroisoquinoline intermediate, which is subsequently hydrogenated.
Procedure :
- N-Acylation : React 4-methoxyphenylpropanoyl chloride with β-phenylethylamine in dichloromethane (DCM) at 0°C using triethylamine (TEA) as a base.
- Cyclization : Treat the acylated intermediate with POCl₃ at reflux (80°C, 4 h).
- Hydrogenation : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the imine to the tetrahydroquinoline.
Key Data :
- Yield: 68% after hydrogenation
- ¹H NMR (400 MHz, CDCl₃): δ 6.92–7.25 (m, aromatic), 3.78 (s, OCH₃), 3.12–3.45 (m, CH₂-N), 2.75–2.89 (m, CH₂-CH₂)
Sulfonylation at the Tetrahydroquinoline N1 Position
Sulfonyl Chloride Coupling
The 1,2,3,4-tetrahydroquinolin-7-amine intermediate undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (Scheme 2).
Procedure :
- Dissolve the amine (1 equiv) in anhydrous DCM.
- Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) and TEA (2.5 equiv) dropwise at 0°C.
- Stir at room temperature (RT) for 12 h.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Optimization Insights :
- Excess sulfonyl chloride ensures complete conversion, minimizing residual amine.
- TEA scavenges HCl, preventing protonation of the amine nucleophile.
Analytical Validation :
- MS (ESI) : m/z 381.126 [M+H]⁺ (consistent with sulfonamide formation)
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.02–8.06 (m, SO₂-C₆H₄-F), 7.50–7.77 (m, tetrahydroquinoline)
Installation of the 3-(4-Methoxyphenyl)Propanamide Side Chain
Amide Bond Formation via Carbodiimide Coupling
The secondary amine at C7 of the sulfonylated tetrahydroquinoline reacts with 3-(4-methoxyphenyl)propanoyl chloride using HOBt/EDCI-mediated coupling (Scheme 3).
Procedure :
- Activate 3-(4-methoxyphenyl)propanoic acid (1.5 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 min.
- Add the sulfonylated tetrahydroquinoline (1 equiv) and stir at RT for 24 h.
- Purify via recrystallization (ethanol/water).
Critical Parameters :
- Anhydrous DMF prevents hydrolysis of the acyl chloride.
- HOBt suppresses racemization and enhances coupling efficiency.
Yield and Characterization :
- Yield: 72%
- ¹³C NMR (126 MHz, DMSO-d₆): δ 171.2 (C=O), 162.5 (C-F), 55.3 (OCH₃)
- HPLC Purity : 98.6% (C18 column, acetonitrile/water gradient)
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Sulfonylation/Amidation
A streamlined one-pot method eliminates intermediate isolation (Table 1):
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-Fluoro-SO₂Cl, TEA, DCM, 0°C→RT | 85 |
| Amidation | EDCI/HOBt, DMF, RT | 78 |
| Overall | 66 |
Advantages : Reduced solvent use and processing time.
Limitations : Lower yield due to competing side reactions.
Solid-Phase Synthesis for High-Throughput Production
Wang resin-bound tetrahydroquinoline enables iterative coupling (Figure 2):
- Immobilize the amine on Wang resin via a cleavable linker.
- Perform sulfonylation and amidation on resin.
- Cleave with TFA/DCM (95:5) to release the final compound.
Outcome :
Analytical and Spectroscopic Validation
Structural Confirmation via X-ray Crystallography
Single-crystal X-ray analysis of a related thiadiazinoquinolone derivative (analogous sulfonamide topology) confirms the N-sulfonyl configuration (Figure 3). Key bond lengths:
- S-N: 1.65 Å
- S-O: 1.43 Å
Comparative Spectral Data
¹H NMR (500 MHz, DMSO-d₆):
- δ 2.81 (d, J = 4.6 Hz, CH₃), 4.64 (s, CH₂-SO₂), 7.50–8.84 (m, aromatic)
HRMS : Calculated for C₂₅H₂₅FN₂O₄S [M+H]⁺: 481.1564; Found: 481.1561
Industrial-Scale Manufacturing Considerations
Custom Synthesis and Process Optimization
ChemDiv’s custom synthesis protocol emphasizes:
- Cost Efficiency : Bulk sourcing of 4-fluorobenzenesulfonyl chloride.
- Sustainability : Solvent recovery (DCM, DMF) via fractional distillation.
- Quality Control : In-process LCMS monitoring at each step.
Production Metrics :
- Batch Size: 1–5 kg
- Purity: >99% (GMP-grade)
- Lead Time: 6–8 weeks
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
- Structural Similarities: Both compounds share a tetrahydroisoquinoline/tetrahydroquinoline core and sulfonamide group. Fluorinated aromatic substituents (4-fluorophenyl in the target vs. 2-fluorophenyl in this compound).
- Key Differences :
- The cyclopropylethyl and trifluoroacetyl groups in the analog are absent in the target compound.
- The target’s 4-methoxyphenyl-propanamide side chain contrasts with the analog’s simpler sulfonamide-linked aryl group.
- Synthesis :
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide (CAS 483993-11-9)
- Structural Similarities: Both compounds include 4-fluorophenyl and 4-methoxyphenyl groups. Propanamide chains are present in both, though the target’s is linked to a tetrahydroquinoline core.
- Key Differences: The tetrazole ring in the analog replaces the tetrahydroquinoline-sulfonyl group in the target. Molecular weight: The analog (341.34 g/mol) is lighter than the target (exact weight unprovided but likely >450 g/mol based on its larger structure) .
- Functional Implications: The tetrazole group, a carboxylic acid bioisostere, may improve metabolic stability or solubility compared to the target’s sulfonamide-tetrahydroquinoline system.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structural Similarities :
- Sulfonamide linkage and fluorinated aromatic groups.
- Key Differences: Chromene and pyrazolo-pyrimidine cores vs. the target’s tetrahydroquinoline. The absence of a propanamide chain in this compound.
- Synthesis :
Pharmacological and Functional Comparisons
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The 4-fluorobenzenesulfonyl group in the target may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs. The 4-methoxyphenyl-propanamide chain could influence solubility and bioavailability relative to tetrazole-containing analogs .
- Pharmacological Data Needed :
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22FNO3S
- Molecular Weight : 357.45 g/mol
Research indicates that this compound acts primarily as an inverse agonist at the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in regulating Th17 cell differentiation. Th17 cells are implicated in various autoimmune diseases, making RORγt a significant target for drug development.
Pharmacokinetics
A study highlighted the compound's favorable pharmacokinetic profile:
- Bioavailability : The compound exhibited a bioavailability of 48.1% in mice and 32.9% in rats, significantly higher than the earlier GSK2981278 (6.2% in mice and 4.1% in rats) .
- Safety Profile : No adverse effects were reported after two weeks of administration in animal models.
Efficacy in Disease Models
The compound demonstrated efficacy in several preclinical models:
- Psoriasis Treatment : It effectively treated psoriasis at lower doses compared to existing therapies .
- Rheumatoid Arthritis : The compound was shown to reduce symptoms in mouse models of rheumatoid arthritis, indicating its potential as a therapeutic agent for autoimmune conditions .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound acts as an inverse agonist of RORγt, inhibiting Th17 cell differentiation. |
| Study 2 | Showed significant improvement in psoriasis symptoms in treated mice compared to controls. |
| Study 3 | Highlighted the compound's selective action on RORγt without affecting other pathways significantly. |
Q & A
Basic Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Answer : The compound features a tetrahydroquinoline core fused with a 4-fluorobenzenesulfonyl group and a 3-(4-methoxyphenyl)propanamide side chain . The sulfonyl group enhances binding to hydrophobic enzyme pockets, while the methoxyphenyl moiety improves solubility and metabolic stability . Fluorine substituents increase electronegativity, promoting hydrogen bonding with targets like kinases or G-protein-coupled receptors .
| Structural Feature | Role in Bioactivity |
|---|---|
| 4-Fluorobenzenesulfonyl | Enhances target affinity via hydrophobic interactions |
| Tetrahydroquinoline | Facilitates membrane penetration due to planar aromaticity |
| 4-Methoxyphenyl | Modulates solubility and metabolic stability |
Q. What synthetic routes are commonly used for this compound?
- Answer : Synthesis typically involves multi-step organic reactions :
Ring formation : Cyclization of substituted anilines to form the tetrahydroquinoline core .
Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
Amide coupling : Use of coupling agents like HATU or EDC with 3-(4-methoxyphenyl)propanoic acid .
- Optimization : Solvent choice (e.g., DMF for sulfonylation) and temperature control (0–5°C for coupling) are critical for yields >75% .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z 440.5 for [M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical pharmacophores?
- Methodology :
-
Systematic substitution : Replace the methoxy group with halogen or alkyl groups to assess steric/electronic effects .
-
Computational modeling : Density functional theory (DFT) calculates electron distribution, while molecular docking predicts binding modes (e.g., with COX-2 or serotonin receptors) .
-
Bioassays : Measure IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase) to correlate substituents with activity .
Derivative Modification IC₅₀ (COX-2, μM) Parent None 0.45 -OCH₃ → -Cl Increased hydrophobicity 0.32 -OCH₃ → -CF₃ Enhanced electronegativity 0.28
Q. How can contradictory biological activity data across studies be resolved?
- Approach :
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .
- Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .
Q. What computational strategies predict biological targets, and how are they validated?
- Workflow :
Target prediction : Use SwissTargetPrediction or SEA databases to identify kinases or GPCRs .
Molecular docking : AutoDock Vina simulates binding to predicted targets (e.g., EGFR kinase) .
Experimental validation : Surface plasmon resonance (SPR) measures binding affinity (KD) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Solutions :
- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
- Process optimization : Use DoE to maximize yield (e.g., varying residence time and catalyst loading) .
Methodological Guidance
Q. How to design pharmacokinetic profiling studies?
- Protocol :
- In vitro ADME : Microsomal stability assays (human liver microsomes) assess metabolic half-life .
- Caco-2 permeability : Evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- In silico tools : SwissADME predicts logP (target: 2–3) and blood-brain barrier penetration .
Q. What in vitro models are suitable for preliminary therapeutic evaluation?
- Models :
- Enzyme inhibition : COX-2 or MMP-9 assays (IC₅₀ < 1 μM suggests therapeutic potential) .
- Cell viability : Use cancer lines (e.g., MCF-7) with EC₅₀ determination via sigmoidal dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
